N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N3O4S and its molecular weight is 485.64. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Copper-catalyzed Coupling Reactions : A study revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the formation of internal alkynes with great diversity (Chen et al., 2023).
Synthetic Methodologies
- Synthesis of Biologically Active Compounds : A series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized, displaying promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, and lipoxygenase (Khalid et al., 2014).
- A Novel Synthetic Approach : A one-pot synthesis methodology for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence was developed, offering a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the query compound, showed potent and selective antagonist activity for the CB1 cannabinoid receptor, providing insights into the molecular interaction of antagonists with this receptor (Shim et al., 2002).
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-17-15-19(3)24(20(4)16-17)34(32,33)29-14-7-6-10-22(29)12-13-27-25(30)26(31)28-23-11-8-9-18(2)21(23)5/h8-9,11,15-16,22H,6-7,10,12-14H2,1-5H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFDDKJUGGZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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